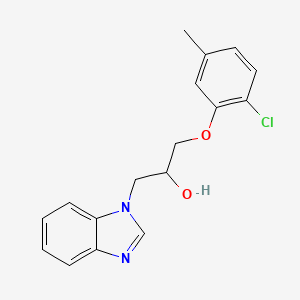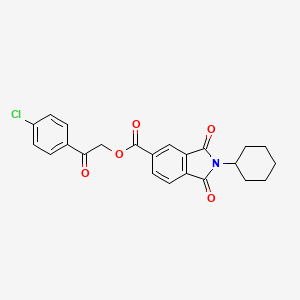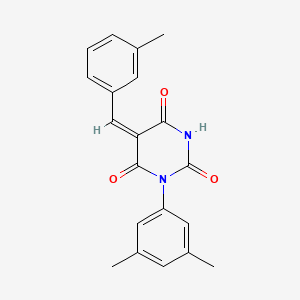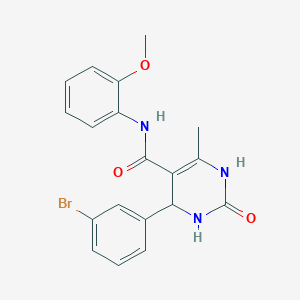
1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a beta-adrenergic receptor antagonist that has been shown to have potential uses in the fields of pharmacology, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol involves its ability to act as a beta-adrenergic receptor antagonist. This means that this compound is able to block the effects of beta-adrenergic signaling pathways, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol are related to its ability to act as a beta-adrenergic receptor antagonist. Specifically, this compound has been shown to have effects on heart rate, blood pressure, and other physiological processes that are regulated by adrenergic signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol in lab experiments include its ability to act as a beta-adrenergic receptor antagonist, which makes it useful in the study of adrenergic signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol. Some possible areas of research include:
1. Further studies of the biochemical and physiological effects of this compound, including its effects on different adrenergic signaling pathways.
2. Development of new compounds based on the structure of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol, with potentially improved properties for use in scientific research.
3. Studies of the potential uses of this compound in the treatment of diseases or conditions that are related to adrenergic signaling pathways, such as heart disease or asthma.
4. Studies of the potential toxicity of this compound and the development of new methods for handling and storing it safely in the lab.
Synthesemethoden
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol involves the reaction of 2-chloro-5-methylphenol with benzimidazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with epichlorohydrin to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol has been studied for its potential uses in scientific research. It has been shown to have potential applications in the fields of pharmacology, biochemistry, and physiology. Specifically, this compound has been studied for its ability to act as a beta-adrenergic receptor antagonist, which makes it useful in the study of adrenergic signaling pathways.
Eigenschaften
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-6-7-14(18)17(8-12)22-10-13(21)9-20-11-19-15-4-2-3-5-16(15)20/h2-8,11,13,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTXNISTKPFTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-{[(3-nitrophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5101043.png)
![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)
![3-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5101090.png)

![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5101112.png)

![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5101118.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)](/img/structure/B5101134.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)
